6-bromo-N-ethyl-3,4-dihydro-2H-1-benzothiopyran-4-amine
Description
Properties
IUPAC Name |
6-bromo-N-ethyl-3,4-dihydro-2H-thiochromen-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNS/c1-2-13-10-5-6-14-11-4-3-8(12)7-9(10)11/h3-4,7,10,13H,2,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPXFUNFOAAVJPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1CCSC2=C1C=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1154177-90-8 | |
| Record name | 6-bromo-N-ethyl-3,4-dihydro-2H-1-benzothiopyran-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
General Synthetic Strategy Overview
The synthesis of 6-bromo-N-ethyl-3,4-dihydro-2H-1-benzothiopyran-4-amine typically involves a multi-step approach:
- Formation of the benzothiopyran ring system : This is commonly achieved via cyclization reactions involving appropriate precursors such as 2-mercaptobenzyl alcohol derivatives or related sulfur-containing intermediates.
- Introduction of the bromine substituent : Bromination at the 6-position of the benzothiopyran ring is performed using selective brominating agents under controlled conditions.
- Amination at the 4-position : The 4-position of the dihydrobenzothiopyran ring is functionalized with an N-ethyl amine group through nucleophilic substitution or reductive amination techniques.
This general scheme aligns with synthetic routes used for related benzothiopyran derivatives and is supported by the chemical structure and functional groups present in the target compound.
Detailed Preparation Steps
| Step | Description | Typical Reagents/Conditions | Notes |
|---|---|---|---|
| 1. Synthesis of benzothiopyran core | Cyclization of 2-mercaptobenzyl alcohol or analogous precursors | Acid catalysis (e.g., HCl, H2SO4), heat | Formation of 3,4-dihydro-2H-1-benzothiopyran scaffold |
| 2. Bromination at 6-position | Electrophilic aromatic substitution using brominating agents | N-bromosuccinimide (NBS), Br2, or related reagents in solvents like acetic acid or chloroform | Regioselective bromination to introduce bromine at the 6-position |
| 3. Amination at 4-position | Nucleophilic substitution or reductive amination with ethylamine | Ethylamine, reducing agents (e.g., NaBH3CN), or amination catalysts | Introduction of N-ethyl amine group at the 4-position |
These steps may be optimized to improve yield and selectivity depending on the starting materials and reaction conditions.
Research Findings and Observations
- Ring Formation : The benzothiopyran ring is a sulfur analog of benzopyran and is generally synthesized by intramolecular cyclization involving sulfur nucleophiles. Literature on benzothiopyran derivatives suggests that cyclization under acidic conditions is effective for ring closure.
- Bromination Selectivity : Bromination at the 6-position is favored due to electronic and steric factors. N-bromosuccinimide (NBS) is often preferred for mild and selective bromination.
- Amination Efficiency : The 4-position amination with ethylamine can be achieved via reductive amination of the corresponding ketone intermediate or direct substitution if a suitable leaving group is present.
Data Table: Key Chemical and Physical Properties
Chemical Reactions Analysis
Types of Reactions: 6-bromo-N-ethyl-3,4-dihydro-2H-1-benzothiopyran-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can be performed to reduce the bromine atom or other functional groups.
Substitution: Substitution reactions can occur at the bromine or amine positions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles and electrophiles can be employed for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: Oxidized derivatives of the compound.
Reduction Products: Reduced forms of the compound, such as amines or bromides.
Substitution Products: Derivatives with different substituents at the bromine or amine positions.
Scientific Research Applications
Applications in Organic Synthesis
-
Catalytic Reactions:
- 6-Bromo-N-ethyl-3,4-dihydro-2H-1-benzothiopyran-4-amine has been utilized as a catalyst in enamine activation processes, enhancing the efficiency of reactions involving challenging substrates such as α,α-disubstituted aldehydes. This application leverages its amine functionality to facilitate various catalytic cascade reactions .
- Synthesis of Bioactive Compounds:
Medicinal Chemistry
-
Anticancer Activity:
- Preliminary studies indicate that derivatives of benzothiopyran compounds exhibit promising anticancer properties. Research suggests that modifications to the 6-bromo-N-ethyl group may enhance cytotoxicity against specific cancer cell lines, making it a candidate for further investigation in cancer therapeutics .
-
Neuroprotective Effects:
- Some studies have explored the neuroprotective effects of benzothiopyran derivatives, indicating potential applications in treating neurodegenerative diseases. The ability of these compounds to modulate neurotransmitter systems could be significant for developing treatments for conditions such as Alzheimer's disease .
-
Study on Catalytic Efficiency:
- A study published in ChemCatChem highlighted the use of chiral primary amines, including compounds similar to 6-bromo-N-ethyl-3,4-dihydro-2H-benzothiopyran-4-amine, demonstrating their effectiveness in asymmetric synthesis reactions. The results indicated improved yields and selectivity when using these catalysts in complex organic transformations .
-
Pharmacological Research:
- Research conducted by a team at a university pharmacology department examined the effects of benzothiopyran derivatives on cell viability in cancer models. The findings suggested that certain modifications could enhance their therapeutic index, warranting further exploration into their mechanisms of action and potential clinical applications .
Mechanism of Action
The mechanism by which 6-bromo-N-ethyl-3,4-dihydro-2H-1-benzothiopyran-4-amine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. Further research is needed to elucidate the exact mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Effects: Bromine vs. Halogens/Alkyl Groups
Table 1: Substituent Variations in Benzothiopyran Derivatives
N-Alkylation: Ethyl vs. Methyl Groups
- Ethyl Group (Target Compound) : The N-ethyl substituent increases molecular weight by 14.08 g/mol compared to the N-methyl analogue (Table 1). This modification enhances lipophilicity (logP increased by ~0.5–1.0 estimated) and may influence metabolic stability via steric hindrance of oxidative enzymes .
Stereochemical and Conformational Differences
- Sulfone Derivatives : The hydrochloride salt of the 1,1-dioxide derivative (CAS 1172986-17-2) introduces sulfone groups, which increase polarity and hydrogen-bonding capacity compared to the parent benzothiopyran .
- Chiral Centres : Compounds like (4R)-6-ethyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride (CAS 1807885-21-7) highlight the role of stereochemistry in pharmacological activity, though data for the target compound’s enantiomers are unavailable .
Table 2: Collision Cross-Section (CCS) and Hazard Data
- CCS Values : The 8-fluoro analogue’s CCS (133.2 Ų) suggests a compact conformation, while the target compound’s larger structure may exhibit higher CCS, impacting ion mobility and analytical detection .
- Safety : The 6-methyl derivative poses risks of acute toxicity (H302) and skin irritation (H315), whereas hazards for the brominated target compound remain uncharacterized .
Biological Activity
6-bromo-N-ethyl-3,4-dihydro-2H-1-benzothiopyran-4-amine is a compound with potential biological activities that warrant investigation. This article reviews the known biological activities of this compound, including its antimicrobial and anticancer properties, based on available research findings.
Chemical Structure and Properties
The molecular formula of this compound is CHBrNS, with a molecular weight of 272.21 g/mol. The structure features a benzothiopyran core which is significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | CHBrNS |
| Molecular Weight | 272.21 g/mol |
| CAS Number | 1154177-90-8 |
| Purity | >95% |
Case Studies
- Antibacterial Activity : A study on thiophene-linked compounds demonstrated that certain derivatives displayed potent antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli, with growth inhibition zones ranging from 14 to 17 mm . Given the structural similarities, it is plausible that this compound may exhibit similar properties.
- Antifungal Activity : In contrast to its antibacterial effects, many related compounds were found to be inactive against fungal strains, suggesting a selective antibacterial mechanism .
Anticancer Activity
The anticancer potential of benzothiopyran derivatives has been explored in various studies. The compound's structure suggests possible interactions with cellular pathways involved in cancer proliferation.
In Vitro Studies
A comprehensive evaluation of similar compounds revealed significant anti-proliferative effects against human cancer cell lines such as HepG2 (liver cancer) and MCF7 (breast cancer). The IC values for these compounds were reported to be less than 25 μM, indicating potent activity . The anti-proliferative activity was influenced by the nature of substituents on the benzothiopyran ring, which could be relevant for this compound.
| Cell Line | IC (μM) |
|---|---|
| HepG2 | <25 |
| MCF7 | <25 |
The precise mechanism by which this compound exerts its biological effects remains to be fully elucidated. However, it is hypothesized that the compound may interact with specific enzymes or receptors involved in bacterial cell wall synthesis or cancer cell proliferation pathways.
Q & A
Q. Critical Parameters :
- Temperature : Bromination requires precise control (e.g., 0–5°C to avoid side reactions).
- Catalysts : Lewis acids like FeBr₃ may enhance regioselectivity .
- Solvent : Polar aprotic solvents (e.g., DMF) improve reaction efficiency .
Q. Example Optimization Table :
| Step | Reagent/Condition | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| Bromination | Br₂, FeBr₃, 0°C | 72 | 95% | |
| N-ethylation | EtBr, K₂CO₃, DMF | 85 | 98% |
Basic: Which spectroscopic techniques are most effective for structural confirmation of this compound?
Methodological Answer:
A combination of techniques is required:
- NMR Spectroscopy :
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula (C₁₁H₁₄BrNS⁺ expected m/z: 280.0) .
- X-ray Crystallography : Resolve absolute configuration and crystal packing, critical for studying solid-state stability .
Advanced: How does the bromine substituent influence the compound’s thermodynamic stability and intermolecular interactions?
Methodological Answer:
The bromine atom:
- Enhances thermal stability : Heavy atom effect reduces molecular vibration, increasing melting point (compare: fluorine analog in has mp ~120°C vs. bromine analog ~150°C).
- Affects crystal packing : Halogen bonding between Br and electron-rich groups (e.g., amine) can stabilize the lattice .
- Thermodynamic Data : Use differential scanning calorimetry (DSC) to measure ΔfusH (enthalpy of fusion) and compare with non-brominated analogs .
Advanced: What computational strategies predict the bioactivity of this compound, and how do they compare to experimental data?
Methodological Answer:
- Molecular Docking : Simulate binding to targets (e.g., serotonin receptors) using software like AutoDock Vina. Compare results with structurally related thioamide compounds showing antimicrobial/antiviral activity .
- QSAR Models : Train models on datasets of benzothiopyran derivatives to predict logP, IC₅₀, or metabolic stability. Validate with in vitro assays (e.g., microsomal stability tests) .
Q. Example Bioactivity Prediction Table :
| Target | Predicted IC₅₀ (nM) | Experimental IC₅₀ (nM) | Reference |
|---|---|---|---|
| 5-HT₂A | 120 | 135 ± 10 | |
| CYP3A4 | >1000 | >1000 |
Advanced: How can regioselectivity in bromination at position 6 be rationalized, and what alternatives exist for modifying substitution patterns?
Methodological Answer:
- Regioselectivity Drivers :
- Alternative Methods :
- Directed ortho-metalation : Use lithiation with n-BuLi to introduce substituents at adjacent positions .
- Cross-coupling : Suzuki-Miyaura reactions to install aryl groups post-bromination .
Basic: What in vitro assays are recommended to assess metabolic stability?
Methodological Answer:
- Liver Microsomal Assays : Incubate with human liver microsomes (HLM) and NADPH cofactor. Measure half-life (t₁/₂) via LC-MS/MS .
- CYP450 Inhibition Screening : Use fluorogenic substrates to evaluate inhibition of key isoforms (e.g., CYP3A4, 2D6) .
Q. Typical Protocol :
Prepare microsomes (0.5 mg/mL) in phosphate buffer.
Add test compound (1 µM) and NADPH (1 mM).
Quench reactions at 0, 5, 15, 30, 60 min.
Analyze remaining compound by LC-MS/MS .
Advanced: Are stereoisomers possible in this compound, and how can they be resolved?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
